molecular formula C16H13ClNaO4S B1683912 Recilisib sodium CAS No. 922139-31-9

Recilisib sodium

Cat. No.: B1683912
CAS No.: 922139-31-9
M. Wt: 359.8 g/mol
InChI Key: NNNJPDWCCZUPQL-RRABGKBLSA-N
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Description

ON-01210.Na, also known as Ex-RAD, is a novel benzyl styryl sulfone analog developed by Onconova Therapeutics Inc. It is primarily recognized for its radioprotective properties, effectively protecting cells from radiation-induced damage. This compound has shown significant potential in mitigating radiation damage through the activation of the PI3-Kinase/AKT pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ON-01210.Na involves the reaction of chlorobenzylsulfone with styrene derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods: Industrial production of ON-01210.Na follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: ON-01210.Na undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce benzyl derivatives .

Scientific Research Applications

ON-01210.Na has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studying radioprotective mechanisms and developing new radioprotective agents.

    Biology: The compound is used in cellular and molecular biology research to understand its effects on cell signaling pathways and DNA repair mechanisms.

    Medicine: ON-01210.Na is being investigated for its potential use in protecting patients undergoing radiation therapy from radiation-induced damage.

Mechanism of Action

ON-01210.Na exerts its radioprotective effects through the activation of the PI3-Kinase/AKT pathways. This activation leads to the up-regulation of various downstream signaling molecules that promote cell survival and repair mechanisms. The compound also helps in placing cells into a “non-sensitive” phase of the cell cycle, reducing the severity of DNA damage caused by radiation .

Comparison with Similar Compounds

Uniqueness of ON-01210.Na: ON-01210.Na is unique in its ability to activate the PI3-Kinase/AKT pathways, which is not a common mechanism among other radioprotective agents. Additionally, it has shown effectiveness in both in vitro and in vivo studies, making it a promising candidate for further development and use in radiobiological disasters .

Properties

CAS No.

922139-31-9

Molecular Formula

C16H13ClNaO4S

Molecular Weight

359.8 g/mol

IUPAC Name

sodium;4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate

InChI

InChI=1S/C16H13ClO4S.Na/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19;/h1-10H,11H2,(H,18,19);/b10-9+;

InChI Key

NNNJPDWCCZUPQL-RRABGKBLSA-N

Isomeric SMILES

C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Cl.[Na]

SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl.[Na]

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(E)-4-carboxystyryl-4-chlorobenzylsulfone, sodium salt
4-carboxystyryl-4-chlorobenzylsulfone
Ex-Rad
ON 01210.Na

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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